2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c18-15(21)14-8-11-25-17(14)19-16(22)12-4-6-13(7-5-12)26(23,24)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMGFWVZIVDQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydrofolate reductase, leading to antimicrobial and anticancer effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Heterocycles
Compound A : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile ()
- Core Structure : Thiophene fused with pyridine.
- Functional Groups : Sulfhydryl (-SH) at C2, nitrile (-CN) at C3.
- Synthesis : Derived from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate via condensation.
- Key Differences : Unlike the target compound, Compound A lacks the piperidine sulfonyl group and carboxamide, reducing its polarity. The fused pyridine-thiophene system may enhance π-π stacking interactions but limit conformational flexibility .
Compound B: Thieno[2,3-b]pyridines ()
- Core Structure : Thiophene fused to pyridine.
- Functional Groups : Variably substituted with bromobenzofuran or urea groups.
- Synthesis : Multi-step reactions involving bromobenzofuran intermediates.
Benzamido-Linked Derivatives
Compound C : Methotrexate-Related Compounds ()
- Core Structure: Benzamido group linked to diaminopteridinyl moieties.
- Functional Groups : Methoxy, carboxy, and pteridinyl groups.
- Key Differences : Methotrexate derivatives target dihydrofolate reductase (DHFR) via their pteridinyl groups, whereas the target compound’s piperidine sulfonyl group may confer selectivity for sulfonamide-sensitive targets (e.g., kinases or proteases). The carboxamide in the target compound could enhance solubility compared to methotrexate’s carboxylate .
Sulfonamide-Containing Analogues
Compound D: Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine ()
- Core Structure : Thiophene fused with pyrimidine.
- Functional Groups : Sulfonamide or urea substituents.
- Synthesis : Utilizes bromobenzofuran intermediates and cyclization.
- Key Differences : The target compound’s piperidine sulfonyl group may improve membrane permeability compared to pyrimidine-based sulfonamides, which are bulkier and less lipophilic .
Comparative Data Table
Key Research Findings and Insights
- Polarity and Solubility : The piperidine sulfonyl group increases polarity, likely improving aqueous solubility over less polar derivatives like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile .
Biological Activity
2-[4-(Piperidine-1-sulfonyl)benzamido]thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a piperidine sulfonamide moiety, and a carboxamide group. Its molecular formula is with a molecular weight of 284.35 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂S |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Notably, it has been identified as having:
- Dopamine D2 receptor partial agonist activity : This suggests potential use in treating conditions like schizophrenia by modulating dopamine levels.
- Serotonin 5-HT2A receptor antagonist activity : This may contribute to its antipsychotic effects.
- Adrenaline β1 receptor antagonist activity : This could provide cardiovascular benefits by reducing heart rate and blood pressure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For instance, derivatives with similar structures demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .
Case Studies
- Antipsychotic Potential : A study highlighted the effectiveness of compounds similar to this compound in reducing symptoms in rodent models of schizophrenia, demonstrating both efficacy and safety profiles comparable to existing antipsychotic medications .
- Inhibition of Biofilm Formation : Another investigation focused on the ability of related compounds to inhibit biofilm formation in bacterial cultures. The results indicated that these compounds significantly reduced biofilm biomass compared to standard treatments like Ciprofloxacin, showcasing their potential as novel antibacterial agents .
Safety and Toxicology
Preliminary safety assessments suggest that compounds in this class exhibit low toxicity profiles, with hemolytic activity ranging from 3.23% to 15.22% compared to controls . Further toxicological studies are necessary to establish comprehensive safety data.
Q & A
Q. What are the optimal synthetic pathways for 2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carboxamide, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves coupling 4-(piperidine-1-sulfonyl)benzoyl chloride with 3-carboxamidothiophene derivatives. To optimize yield, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Statistical tools like ANOVA can resolve interactions between variables, reducing experimental iterations . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is recommended for high-purity isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use 1H/13C NMR to confirm backbone connectivity (e.g., sulfonyl group resonance at δ 3.1–3.3 ppm for piperidine protons; thiophene carboxamide signals at δ 7.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). FT-IR identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹). Pair spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How can preliminary bioactivity screening be designed to evaluate antimicrobial or enzyme-inhibitory potential?
- Methodological Answer : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin/fluconazole as positive controls . For enzyme inhibition, use kinetic assays (e.g., fluorescence-based protease or kinase assays) with IC₅₀ determination via dose-response curves. Include negative controls (DMSO vehicle) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the sulfonylbenzamido-thiophene interaction in catalytic or biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic effects (e.g., electron-withdrawing sulfonyl group on thiophene reactivity) . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with target proteins. For catalytic systems, use kinetic isotope effects (KIE) or in situ Raman spectroscopy to probe transition states . Compare with structurally analogous compounds (e.g., nitrobenzothiazole derivatives) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?
- Methodological Answer : Design a congener library with modifications at the piperidine sulfonyl, benzamido, or thiophene carboxamide moieties. Use QSAR models (e.g., CoMFA or machine learning-based predictors) trained on bioassay data to prioritize synthetic targets . Validate predictions with surface plasmon resonance (SPR) or cryo-EM for target engagement studies .
Q. What advanced separation techniques are suitable for isolating enantiomers or resolving synthetic byproducts?
- Methodological Answer : For enantiomeric resolution, employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For complex mixtures, 2D-LC (LC×LC) coupled with mass spectrometry enhances peak capacity . Monitor separation efficiency via van Deemter plots to optimize flow rates and particle sizes .
Q. How can computational modeling predict metabolic stability or toxicity profiles?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, cytochrome P450 interactions, and hERG channel inhibition . Validate with in vitro microsomal stability assays (human liver microsomes + NADPH) and AMES tests for mutagenicity. Cross-reference with structural alerts (e.g., nitro groups, thiophene-S-oxidation metabolites) .
Data Contradiction Resolution
Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate with LC-MS/MS plasma profiling in rodent models. If in vitro activity persists without in vivo efficacy, consider prodrug derivatization (e.g., esterification of carboxamide) to enhance permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
